Cas no 82954-89-0 (2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a cyclic boronic ester commonly used as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane structure enhances handling and storage compared to more reactive boronic acids. The ethyl and tetramethyl substitution pattern improves solubility in organic solvents, facilitating its use in homogeneous reaction conditions. This compound is valued for its reliability in forming carbon-carbon bonds, making it a preferred choice for constructing complex molecular frameworks in pharmaceuticals, agrochemicals, and materials science. Its air- and moisture-stable nature further contributes to its utility in synthetic applications.
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
82954-89-0 structure
Product Name:2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:82954-89-0
MF:C8H17BO2
MW:156.030382871628
MDL:MFCD19441153
CID:1040394
PubChem ID:10942698
Update Time:2025-05-24

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Ethylboronic Acid Pinacol Ester
    • (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethane
    • 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • AKOS016005653
    • SY055285
    • EN300-244103
    • 1,3,2-Dioxaborolane, 2-ethyl-4,4,5,5-tetramethyl-
    • CS-W000975
    • AS-32775
    • E1116
    • 2-ethyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • 2-Ethylboronic acid, pinacol ester
    • DTXSID50449122
    • 82954-89-0
    • DA-02544
    • MFCD19441153
    • SCHEMBL1106850
    • C8H17BO2
    • MDL: MFCD19441153
    • Inchi: 1S/C8H17BO2/c1-6-9-10-7(2,3)8(4,5)11-9/h6H2,1-5H3
    • InChI Key: NPUBDPDASOEIOA-UHFFFAOYSA-N
    • SMILES: O1C(C)(C)C(C)(C)OB1CC

Computed Properties

  • Exact Mass: 156.1321599g/mol
  • Monoisotopic Mass: 156.1321599g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • Density: 0.87±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 152.8±9.0 ºC (760 Torr),
  • Flash Point: 46.2±18.7 ºC,
  • Refractive Index: 1.4090-1.4130

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Security Information

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2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Toluene-d8 ;  rt
Reference
Aluminum Hydride Catalyzed Hydroboration of Alkynes
Bismuto, Alessandro; Thomas, Stephen P.; Cowley, Michael J., Angewandte Chemie, 2016, 55(49), 15356-15359

Production Method 2

Reaction Conditions
1.1 Reagents: Butyllithium ;  -78 °C
1.2 -78 °C → rt
Reference
Chloromethyllithium
Matteson, Donald S., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

Production Method 3

Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Catalysts: Copper (graphene immobilized) Solvents: Dimethylformamide ;  16 h, 25 °C
Reference
Evaluation of the role of graphene-based Cu(I) catalysts in borylation reactions
Franco, Mario; et al, Catalysis Science & Technology, 2021, 11(10), 3501-3513

Production Method 4

Reaction Conditions
1.1 Reagents: Ethylmagnesium bromide Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Manganese dibromide Solvents: Diethyl ether ,  1,2-Dimethoxyethane ;  rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Stereoselective Three-Component Allylic Alkylation Enabled by Dual Photoredox/Ni Catalysis
Zeng, Qian; et al, ACS Catalysis, 2023, 13(11), 7514-7522

Production Method 5

Reaction Conditions
1.1 Reagents: Lithium methoxide ,  1,1,3,3-Tetramethyldisiloxane Catalysts: Cuprous chloride ,  SL-J006-1 Solvents: Tetrahydrofuran ;  5 min, rt; 15 min, rt
1.2 Reagents: trans-4-Phenyl-3-buten-2-one Solvents: Tetrahydrofuran ;  24 h, rt
Reference
Copper-Catalyzed Tandem Hydrocupration and Diastereo- and Enantioselective Borylalkyl Addition to Aldehydes
Jang, Won Jun ; et al, Angewandte Chemie, 2018, 57(37), 12116-12120

Production Method 6

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ,  Hexane ;  30 min, rt; 1 h, rt
Reference
Low-Coordinate NHC-Zinc Hydride Complexes Catalyze Alkyne C-H Borylation and Hydroboration Using Pinacolborane
Procter, Richard J.; et al, ACS Catalysis, 2019, 9(6), 5760-5771

Production Method 7

Reaction Conditions
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  sec-Butyllithium Solvents: Diethyl ether ,  Hexane ;  5 min, -78 °C; 30 min, -78 °C
1.2 Solvents: Diethyl ether ;  5 min, -78 °C; 30 min, -78 °C; 6 h, rt
1.3 Reagents: 2,6-Di-tert-butyl-4-methylphenol Solvents: Tetrahydrofuran ;  0 °C
1.4 Reagents: Ethylenediaminetetraacetic acid ,  Sodium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 16 h, 0 °C → rt
2.1 Solvents: Diethyl ether ;  15 h, rt
2.2 Reagents: Sulfuric acid magnesium salt (1:1) ;  12 h, rt
Reference
Synthesis of Enantioenriched Tertiary Boronic Esters from Secondary Allylic Carbamates. Application to the Synthesis of C30 Botryococcene
Pulis, Alexander P.; et al, Journal of the American Chemical Society, 2012, 134(17), 7570-7574

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 30 min, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  overnight, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  rt; 30 min, rt
2.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  sec-Butyllithium Solvents: Diethyl ether ,  Hexane ;  5 min, -78 °C; 30 min, -78 °C
2.2 Solvents: Diethyl ether ;  5 min, -78 °C; 30 min, -78 °C; 6 h, rt
2.3 Reagents: 2,6-Di-tert-butyl-4-methylphenol Solvents: Tetrahydrofuran ;  0 °C
2.4 Reagents: Ethylenediaminetetraacetic acid ,  Sodium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 16 h, 0 °C → rt
3.1 Solvents: Diethyl ether ;  15 h, rt
3.2 Reagents: Sulfuric acid magnesium salt (1:1) ;  12 h, rt
Reference
Synthesis of Enantioenriched Tertiary Boronic Esters from Secondary Allylic Carbamates. Application to the Synthesis of C30 Botryococcene
Pulis, Alexander P.; et al, Journal of the American Chemical Society, 2012, 134(17), 7570-7574

Production Method 9

Reaction Conditions
1.1 Catalysts: Stereoisomer of bis[2,6-bis[[bis(1-methylethyl)phosphino-κP]oxy]-3,5-bis(1,1-dim… ;  14 h, 80 °C
Reference
High-Turnover Aromatic C-H Borylation Catalyzed by POCOP-Type Pincer Complexes of Iridium
Press, Loren P.; et al, Journal of the American Chemical Society, 2016, 138(30), 9487-9497

Production Method 10

Reaction Conditions
1.1 Catalysts: (HB-8-11-222′2′33)-Bis(dihydrogen-κH1,κH2)dihydrobis(tricyclohexylphosphine)ruth… Solvents: Toluene
Reference
σ-Borane and Dihydroborate Complexes of Ruthenium
Montiel-Palma, Virginia; et al, Journal of the American Chemical Society, 2002, 124(20), 5624-5625

Production Method 11

Reaction Conditions
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Diethyl ether ;  20 h, rt
Reference
Stereocontrolled synthesis of adjacent acyclic quaternary-tertiary motifs: Application to a concise total synthesis of (-)-filiformin
Blair, Daniel J.; et al, Angewandte Chemie, 2014, 53(22), 5552-5555

Production Method 12

Reaction Conditions
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Diethyl ether ;  16 h, rt
Reference
Synthesis of 3-Aryl-1-aminopropane Derivatives: Lithiation-Borylation-Ring-Opening of Azetidinium Ions
Casoni, Giorgia; et al, Synthesis, 2016, 48(19), 3241-3253

Production Method 13

Reaction Conditions
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Diethyl ether ;  20 h, rt
Reference
Lithiated carbamates: chiral carbenoids for iterative homologation of boranes and boronic esters
Stymiest, Jake L.; et al, Angewandte Chemie, 2007, 46(39), 7491-7494

Production Method 14

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
Reference
(Chloromethyl)lithium: efficient generation and capture by boronic esters and a simple preparation of diisopropyl (chloromethyl)boronate
Sadhu, Kizhakethil Mathew; et al, Organometallics, 1985, 4(9), 1687-9

Production Method 15

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
High yield preparation of boronic esters of 1,2-diols with lithium trialkylborohydrides
Garlaschelli, Luigi; et al, Tetrahedron Letters, 1989, 30(5), 597-600

Production Method 16

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Pentane ,  Tetrahydrofuran ;  -78 °C; 30 min, -78 °C → rt
1.2 Reagents: Propanoic acid, 2,2-dimethyl-, zinc salt (2:1) ;  15 min, rt; 4 h, rt
Reference
Stereospecific Transformations of Alkylboronic Esters Enabled by Direct Boron-to-Zinc Transmetalation
Liang, Hao ; et al, Journal of the American Chemical Society, 2023, 145(18), 9976-9981

Production Method 17

Reaction Conditions
1.1 Reagents: Zirconocene chloride hydride
1.2 Reagents: Water
Reference
Facile Boron Migration during Hydrozirconation of Alkenylboronates
Pereira, Schubert; et al, Journal of Organic Chemistry, 1995, 60(14), 4316-17

Production Method 18

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  1 h, 0 °C
Reference
Zinc Catalyzed and Mediated Propargylations with Propargyl Boronates
Fandrick, Daniel R.; et al, Organic Letters, 2010, 12(1), 88-91

Production Method 19

Reaction Conditions
1.1 Solvents: Toluene-d8 ;  rt
Reference
Aluminum Hydride Catalyzed Hydroboration of Alkynes
Bismuto, Alessandro; et al, Angewandte Chemie, 2016, 55(49), 15356-15359

Production Method 20

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  1.5 h, -20 °C
1.2 Reagents: Acetyl chloride
Reference
Zinc Catalyzed and Mediated Propargylations with Propargyl Boronates
Fandrick, Daniel R.; et al, Organic Letters, 2010, 12(1), 88-91

Production Method 21

Reaction Conditions
1.1 Solvents: Diethyl ether ;  1 h, 0 °C
1.2 Solvents: Benzene ,  Hexane ;  24 h, rt → 4 °C
2.1 Solvents: Toluene-d8 ;  rt
Reference
Aluminum Hydride Catalyzed Hydroboration of Alkynes
Bismuto, Alessandro; et al, Angewandte Chemie, 2016, 55(49), 15356-15359

Production Method 22

Reaction Conditions
1.1 Solvents: Diethyl ether ;  15 h, rt
1.2 Reagents: Sulfuric acid magnesium salt (1:1) ;  12 h, rt
2.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  sec-Butyllithium Solvents: Diethyl ether ,  Hexane ;  5 min, -78 °C; 30 min, -78 °C
2.2 Solvents: Diethyl ether ;  5 min, -78 °C; 30 min, -78 °C; 6 h, rt
2.3 Reagents: 2,6-Di-tert-butyl-4-methylphenol Solvents: Tetrahydrofuran ;  0 °C
2.4 Reagents: Ethylenediaminetetraacetic acid ,  Sodium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 16 h, 0 °C → rt
3.1 Solvents: Diethyl ether ;  15 h, rt
3.2 Reagents: Sulfuric acid magnesium salt (1:1) ;  12 h, rt
Reference
Synthesis of Enantioenriched Tertiary Boronic Esters from Secondary Allylic Carbamates. Application to the Synthesis of C30 Botryococcene
Pulis, Alexander P.; et al, Journal of the American Chemical Society, 2012, 134(17), 7570-7574

Production Method 23

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  rt
1.2 Solvents: Diethyl ether ;  10 min, 0 °C; 2 h, 0 °C
1.3 Reagents: Water ;  0 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 30 min, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  overnight, reflux
2.3 Reagents: Sodium hydroxide Solvents: Water ;  rt; 30 min, rt
3.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  sec-Butyllithium Solvents: Diethyl ether ,  Hexane ;  5 min, -78 °C; 30 min, -78 °C
3.2 Solvents: Diethyl ether ;  5 min, -78 °C; 30 min, -78 °C; 6 h, rt
3.3 Reagents: 2,6-Di-tert-butyl-4-methylphenol Solvents: Tetrahydrofuran ;  0 °C
3.4 Reagents: Ethylenediaminetetraacetic acid ,  Sodium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 16 h, 0 °C → rt
4.1 Solvents: Diethyl ether ;  15 h, rt
4.2 Reagents: Sulfuric acid magnesium salt (1:1) ;  12 h, rt
Reference
Synthesis of Enantioenriched Tertiary Boronic Esters from Secondary Allylic Carbamates. Application to the Synthesis of C30 Botryococcene
Pulis, Alexander P.; et al, Journal of the American Chemical Society, 2012, 134(17), 7570-7574

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suppliers

Amadis Chemical Company Limited
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(CAS:82954-89-0)2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Order Number:A917410
Stock Status:in Stock
Quantity:250.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:02
Price ($):188.0
Email:sales@amadischem.com

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature

Additional information on 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Research Briefing on 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 82954-89-0) in Chemical Biology and Pharmaceutical Applications

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 82954-89-0) is a boronic ester compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, often utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, plays a pivotal role in the synthesis of complex organic molecules, including bioactive compounds and drug candidates. Recent studies have further explored its utility in boron neutron capture therapy (BNCT), targeted drug delivery, and as a probe for molecular imaging.

In the context of drug discovery, 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been employed as a building block for the development of boron-containing therapeutics. A 2023 study published in the Journal of Medicinal Chemistry highlighted its use in the synthesis of novel proteasome inhibitors, demonstrating enhanced selectivity and potency compared to traditional boron-based drugs. The study utilized this compound to introduce boron atoms into the molecular framework, leveraging their unique interactions with biological targets to improve drug efficacy.

Another groundbreaking application of this compound lies in the field of BNCT, an emerging radiotherapy technique for treating cancers. Research conducted at the National Institute of Radiological Sciences in Japan (2024) demonstrated that derivatives of 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could be engineered to selectively accumulate in tumor cells. Upon exposure to neutron radiation, the boron atoms undergo nuclear reactions, releasing high-energy particles that destroy cancer cells while sparing healthy tissue. This approach has shown promise in preclinical trials for glioblastoma and other aggressive cancers.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the stability and reactivity of 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. A 2024 paper in Organic Letters reported a novel catalytic system that significantly improves the yield of boron-containing products derived from this compound. The study emphasized its compatibility with a wide range of functional groups, making it a valuable tool for constructing diverse molecular architectures.

Looking ahead, researchers are exploring the potential of 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the development of next-generation theranostic agents. Its dual functionality as both a therapeutic and diagnostic tool positions it as a key player in personalized medicine. Ongoing clinical trials are evaluating its safety and efficacy in combination with other modalities, paving the way for innovative treatment strategies in oncology and beyond.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:82954-89-0)2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A917410
Purity:99%
Quantity:250.0g
Price ($):188.0
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